1-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-4-methylpyrazol-3-amine;hydrochloride
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Overview
Description
1-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-4-methylpyrazol-3-amine;hydrochloride is a compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-4-methylpyrazol-3-amine;hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of 1,3-diketones with hydrazines.
Alkylation: The next step involves the alkylation of the pyrazole ring.
Formation of the Final Compound: The final step involves the reaction of the alkylated pyrazole with an appropriate amine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-4-methylpyrazol-3-amine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction may yield pyrazole derivatives with reduced functional groups .
Scientific Research Applications
1-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-4-methylpyrazol-3-amine;hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is used as a scaffold for the development of new drugs with potential therapeutic effects.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-4-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-4-methylpyrazol-3-amine;hydrochloride is unique due to its specific substitution pattern and the presence of both ethyl and methyl groups on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C12H20ClN5 |
---|---|
Molecular Weight |
269.77 g/mol |
IUPAC Name |
1-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-4-methylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C12H19N5.ClH/c1-4-16-7-6-11(14-16)8-13-12-10(3)9-17(5-2)15-12;/h6-7,9H,4-5,8H2,1-3H3,(H,13,15);1H |
InChI Key |
QDUQKJKNJQOWHC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNC2=NN(C=C2C)CC.Cl |
Origin of Product |
United States |
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